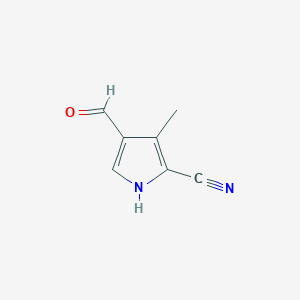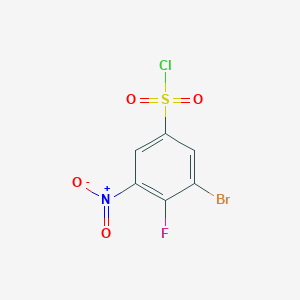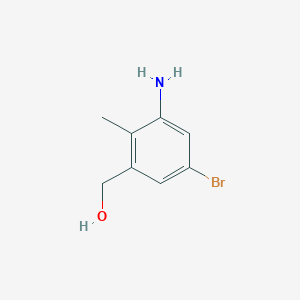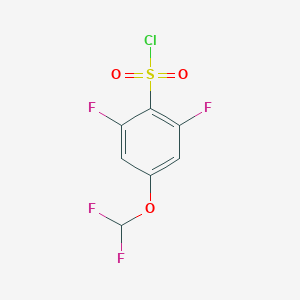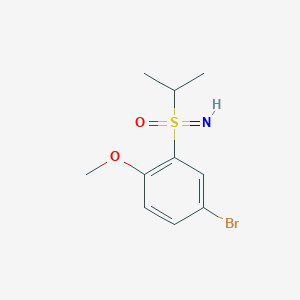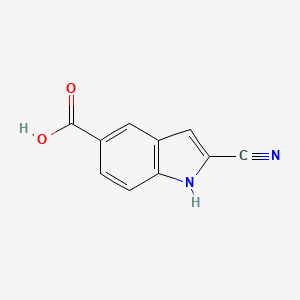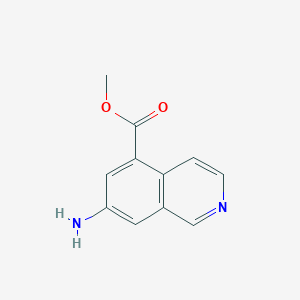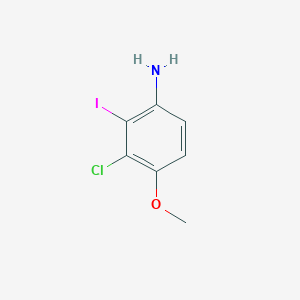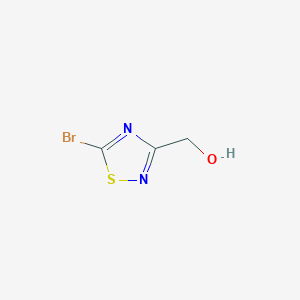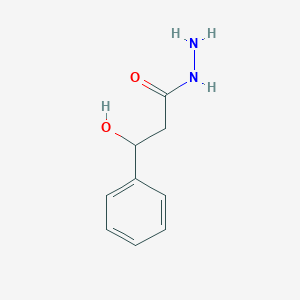![molecular formula C11H15NO B6601951 N-[3-(Propan-2-yl)phenyl]acetamide CAS No. 7766-63-4](/img/structure/B6601951.png)
N-[3-(Propan-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Propan-2-yl)phenyl]acetamide, also known as N-phenylacetamide and N-acetyl-N-phenylpropionamide, is an organic compound that has been studied for its potential applications in the pharmaceutical and biomedical fields. It is a white crystalline solid with a melting point of 100-102°C and a boiling point of 103-106°C. This compound has been used in the synthesis of other organic compounds, as a catalyst in organic reactions, and as an inhibitor of enzymes. In addition, it has been studied for its potential medicinal applications, such as its anti-inflammatory, anti-bacterial, and anti-cancer properties.
Aplicaciones Científicas De Investigación
N-[3-(Propan-2-yl)phenyl]acetamide has been studied for its potential applications in the pharmaceutical and biomedical fields. It has been used as an inhibitor of enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. In addition, it has been studied for its potential medicinal applications, such as its anti-inflammatory, anti-bacterial, and anti-cancer properties.
Mecanismo De Acción
N-[3-(Propan-2-yl)phenyl]acetamide has been studied for its potential medicinal applications. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. In addition, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Furthermore, it has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been studied for its potential medicinal applications. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. In addition, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Furthermore, it has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(Propan-2-yl)phenyl]acetamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. In addition, it has a wide range of potential applications, such as its anti-inflammatory, anti-bacterial, and anti-cancer properties. However, it is also limited by its low solubility in water, which could limit its use in certain experiments.
Direcciones Futuras
N-[3-(Propan-2-yl)phenyl]acetamide has a wide range of potential applications in the pharmaceutical and biomedical fields. Future research should focus on optimizing the synthesis and purification of this compound for use in laboratory experiments. In addition, further research should be conducted to explore the potential medicinal applications of this compound, such as its anti-inflammatory, anti-bacterial, and anti-cancer properties. Finally, further research should be conducted to explore the potential side effects of this compound and to identify potential drug interactions.
Métodos De Síntesis
N-[3-(Propan-2-yl)phenyl]acetamide can be synthesized through a variety of methods. One method involves the reaction of phenylacetic acid with propan-2-ol in the presence of sodium hydroxide. This reaction produces this compound as a white crystalline solid. Another method involves the reaction of phenylacetic acid with propan-2-ol in the presence of anhydrous sodium acetate to produce this compound as a white powder.
Propiedades
IUPAC Name |
N-(3-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(2)10-5-4-6-11(7-10)12-9(3)13/h4-8H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGUWLSTIVCYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30522240 |
Source


|
| Record name | N-[3-(Propan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7766-63-4 |
Source


|
| Record name | N-[3-(Propan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6601868.png)
![2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B6601872.png)
![2-chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B6601889.png)
